2-(Isothiocyanatomethyl)naphthalene
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Overview
Description
2-(Isothiocyanatomethyl)naphthalene, also known as ITCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ITCM is a fluorescent probe that is widely used in biochemistry and molecular biology to study protein interactions, enzyme activity, and cellular processes.
Mechanism Of Action
The mechanism of action of 2-(Isothiocyanatomethyl)naphthalene involves the covalent binding of the isothiocyanate group to the thiol group of cysteine residues in proteins. This covalent bond results in the formation of a stable adduct, which can be detected by fluorescence spectroscopy. The fluorescence intensity of 2-(Isothiocyanatomethyl)naphthalene is highly sensitive to changes in its microenvironment, making it an ideal probe for studying protein interactions and enzyme activity.
Biochemical And Physiological Effects
2-(Isothiocyanatomethyl)naphthalene has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes, making it an ideal probe for studying biological systems.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(Isothiocyanatomethyl)naphthalene is its high sensitivity and specificity for protein labeling and detection. It can be used to study a wide range of biological processes, from protein-protein interactions to enzyme activity. However, 2-(Isothiocyanatomethyl)naphthalene has some limitations, including its susceptibility to photobleaching and its limited photostability. Additionally, 2-(Isothiocyanatomethyl)naphthalene can only label proteins containing cysteine residues, limiting its applicability in some biological systems.
Future Directions
There are several future directions for the use of 2-(Isothiocyanatomethyl)naphthalene in scientific research. One potential area of research is the development of new fluorescent probes based on 2-(Isothiocyanatomethyl)naphthalene that have improved photostability and sensitivity. Another area of research is the use of 2-(Isothiocyanatomethyl)naphthalene in live-cell imaging to study dynamic cellular processes in real-time. Additionally, 2-(Isothiocyanatomethyl)naphthalene can be used in combination with other probes and imaging techniques to provide a more comprehensive understanding of biological systems.
Synthesis Methods
The synthesis of 2-(Isothiocyanatomethyl)naphthalene involves the reaction of 2-bromoethyl isothiocyanate with naphthalene in the presence of a base. The reaction proceeds via a substitution reaction, resulting in the formation of 2-(Isothiocyanatomethyl)naphthalene. The purity and yield of 2-(Isothiocyanatomethyl)naphthalene can be improved by using different solvents and purification methods.
Scientific Research Applications
2-(Isothiocyanatomethyl)naphthalene is widely used in scientific research as a fluorescent probe to study protein interactions, enzyme activity, and cellular processes. It can be used to label proteins and peptides, allowing researchers to study their interactions with other molecules. 2-(Isothiocyanatomethyl)naphthalene can also be used to monitor enzyme activity by measuring changes in its fluorescence intensity. Furthermore, 2-(Isothiocyanatomethyl)naphthalene has been used to study cellular processes such as endocytosis, exocytosis, and membrane trafficking.
properties
CAS RN |
19495-05-7 |
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Product Name |
2-(Isothiocyanatomethyl)naphthalene |
Molecular Formula |
C12H9NS |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(isothiocyanatomethyl)naphthalene |
InChI |
InChI=1S/C12H9NS/c14-9-13-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8H2 |
InChI Key |
YTPLCVBIKBZHPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CN=C=S |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN=C=S |
synonyms |
2-(ISOTHIOCYANATOMETHYL)NAPHTHALENE |
Origin of Product |
United States |
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